molecular formula C22H22ClN5O4S B11313318 N-{2-[3-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide

N-{2-[3-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide

Cat. No.: B11313318
M. Wt: 488.0 g/mol
InChI Key: MWLVRXVPSKCQLL-UHFFFAOYSA-N
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Description

N-{2-[3-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazine ring, a sulfanyl group, and a chloro-methoxyphenyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves multiple steps, including the formation of the triazine ring, the introduction of the sulfanyl group, and the attachment of the chloro-methoxyphenyl moiety. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

N-{2-[3-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[3-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{2-[3-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide can be compared with other similar compounds, such as:

    Triazine derivatives: These compounds share the triazine ring structure and may have similar chemical properties and applications.

    Sulfanyl-containing compounds: These compounds feature the sulfanyl group and may undergo similar chemical reactions.

    Chloro-methoxyphenyl derivatives: These compounds contain the chloro-methoxyphenyl moiety and may exhibit similar biological activities.

Properties

Molecular Formula

C22H22ClN5O4S

Molecular Weight

488.0 g/mol

IUPAC Name

N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C22H22ClN5O4S/c1-12(2)20(30)25-15-7-5-4-6-14(15)19-21(31)26-22(28-27-19)33-11-18(29)24-16-10-13(23)8-9-17(16)32-3/h4-10,12H,11H2,1-3H3,(H,24,29)(H,25,30)(H,26,28,31)

InChI Key

MWLVRXVPSKCQLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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